Beta-Amyloid (1-38)

Synaptic plasticity Electrophysiology Alzheimer's disease

Beta-Amyloid (1-38) [Aβ(1-38)] is a 38-amino acid C-terminally truncated variant of the amyloid-β peptide family, produced via sequential β- and γ-secretase cleavage of the amyloid precursor protein (APP). Unlike the predominant Aβ(1-40) and the highly fibrillogenic Aβ(1-42), Aβ(1-38) represents a smaller pool component in human cerebrospinal fluid (CSF), with concentrations in cognitively unimpaired individuals averaging approximately 666 pmol/L, roughly 30% of Aβ(1-40) levels but fourfold higher than Aβ(1-42).

Molecular Formula
Molecular Weight 4131.6
Cat. No. B1578780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (1-38)
Molecular Weight4131.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (1-38) Procurement Guide: Biochemical Profile and Scientific Differentiation


Beta-Amyloid (1-38) [Aβ(1-38)] is a 38-amino acid C-terminally truncated variant of the amyloid-β peptide family, produced via sequential β- and γ-secretase cleavage of the amyloid precursor protein (APP) [1]. Unlike the predominant Aβ(1-40) and the highly fibrillogenic Aβ(1-42), Aβ(1-38) represents a smaller pool component in human cerebrospinal fluid (CSF), with concentrations in cognitively unimpaired individuals averaging approximately 666 pmol/L, roughly 30% of Aβ(1-40) levels but fourfold higher than Aβ(1-42) [2]. Research reveals that Aβ(1-38) possesses distinct physicochemical properties that confer a negative regulatory role over the aggregation, toxicity, and synaptic impairment induced by longer Aβ isoforms, particularly Aβ(1-42) [3].

Why Generic Substitution Fails for Beta-Amyloid (1-38): Evidence-Based Differentiation from Aβ(1-40) and Aβ(1-42)


Aβ(1-38), Aβ(1-40), and Aβ(1-42) cannot be treated as interchangeable reagents. Although they share the same N-terminal sequence and are all products of γ-secretase processing, their C-terminal length differences of just two to four amino acids produce radically divergent biophysical behaviors [1]. Aβ(1-38) does not merely exhibit lower inherent aggregation propensity relative to Aβ(1-42); it actively interferes with Aβ(1-42) fibrillogenesis, restores Aβ(1-42)-disrupted synaptic long-term potentiation (LTP), and independently associates with slower cognitive decline in human longitudinal studies — a profile absent from Aβ(1-40) [2]. Consequently, substituting Aβ(1-38) with a more abundant or cheaper analog such as Aβ(1-40) or Aβ(1-42) will yield fundamentally different experimental outcomes in aggregation, toxicity, and biomarker studies, making isoform-level specificity critical for experimental validity and reproducible procurement decisions [3].

Quantitative Evidence Guide: When and Why to Prioritize Beta-Amyloid (1-38) Over Aβ(1-40) and Aβ(1-42)


Complete Rescue of Aβ(1-42)-Impaired Hippocampal Long-Term Potentiation (LTP)

Aβ(1-38) alone does not impair hippocampal LTP but, when co-applied at equimolar concentration with Aβ(1-42), completely rescues LTP to control levels. This stands in stark contrast to Aβ(1-42) alone, which reduces LTP by over 70% [1]. The LTP rescue is not observed with Aβ(1-40), which neither impairs LTP on its own nor is rescued by Aβ(1-38) [1].

Synaptic plasticity Electrophysiology Alzheimer's disease

Higher CSF Aβ(1-38) Levels Independently Predict Slower Cognitive Decline and Reduced Dementia Conversion Risk in Humans

In a 3-year longitudinal study of 177 Aβ-positive participants from the DELCODE cohort, higher baseline CSF Aβ(1-38) levels were independently associated with slower decline on two gold-standard cognitive measures [1]. Critically, this association remained significant for the Preclinical Alzheimer's Cognitive Composite (PACC) even after adjusting for Aβ(1-40) levels (p = 0.005), demonstrating that Aβ(1-38) carries prognostic information beyond that of the more abundant Aβ(1-40) [1].

Clinical biomarker Longitudinal cohort Disease progression

CSF Aβ(1-42)/Aβ(1-38) Ratio Doubles Diagnostic Accuracy for Amyloid Pathology Over Aβ(1-42) Alone

In a cross-validation study against ¹⁸F-flutemetamol amyloid PET, the CSF Aβ(1-42)/Aβ(1-38) ratio yielded an area under the ROC curve (AUC) of 0.95, significantly outperforming CSF Aβ(1-42) concentration alone (AUC = 0.85) [1]. The Aβ(1-42)/Aβ(1-38) ratio performed equivalently to the well-established Aβ(1-42)/Aβ(1-40) ratio (AUC also 0.95), demonstrating that Aβ(1-38) can serve as an interchangeable normalizing denominator for correction of inter-individual variation in total Aβ production [1].

Diagnostic biomarker Amyloid PET concordance Mass spectrometry

Best Research and Industrial Application Scenarios for Beta-Amyloid (1-38)


Synaptic Resilience and Mechanistic Neuroprotection Studies

Laboratories investigating the molecular mechanisms by which shorter Aβ isoforms counteract Aβ(1-42)-induced synaptic dysfunction require Aβ(1-38) as a defined experimental tool. The LTP rescue data demonstrate that co-application of Aβ(1-38) with Aβ(1-42) restores hippocampal synaptic plasticity to control levels, providing a robust, quantifiable functional readout (57% vs. 15% fEPSP potentiation; P < 0.05) [1]. This application is directly supported by the electrophysiological evidence in Section 3, Evidence Item 1.

Longitudinal Cohort and Clinical Biomarker Assay Development

Clinical research groups engaged in CSF biomarker discovery and validation require Aβ(1-38) as a calibrator and reference standard for multiplex mass spectrometry assays. The independent association of Aβ(1-38) with slower cognitive decline (PACC: p = 0.001; CDR-SB: p = 0.002) and reduced dementia conversion risk [2] justifies its inclusion in any comprehensive CSF Aβ panel aiming to capture prognostic information beyond Aβ(1-42) alone.

Amyloid PET Concordance and Diagnostic Ratio Optimization

Clinical chemistry laboratories and diagnostic companies developing LC-MS/MS-based in vitro diagnostic tests for Alzheimer's disease should incorporate Aβ(1-38) as a normalizing denominator. The Aβ(1-42)/Aβ(1-38) ratio achieves an AUC of 0.95 against amyloid PET, matching the performance of the Aβ(1-42)/Aβ(1-40) ratio while offering analytical redundancy should Aβ(1-40) measurement be compromised by matrix effects [3].

Aggregation Interference and Mixture Toxicology Studies

Research groups studying the biophysics of heterogeneous Aβ peptide pools require Aβ(1-38) to model the naturally occurring C-terminal diversity found in human CSF and brain. Evidence that Aβ(1-38) interferes with Aβ(1-42) β-sheet conversion and reduces high molecular weight aggregate formation on SDS-PAGE [1] supports its use in aggregation kinetics experiments where the goal is to understand how physiological Aβ length variants modulate amyloidogenesis in biologically relevant mixtures.

Quote Request

Request a Quote for Beta-Amyloid (1-38)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.